molecular formula C15H17FN2O2 B2505091 N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide CAS No. 1206995-82-5

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide

Cat. No.: B2505091
CAS No.: 1206995-82-5
M. Wt: 276.311
InChI Key: OHQJXSIRZODHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide is a synthetic organic compound that features a fluorobenzamide core with a dimethylaminoethyl substituent attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via reductive amination, where a ketone or aldehyde is reacted with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Coupling with 3-Fluorobenzoyl Chloride: The final step involves the coupling of the dimethylaminoethyl furan with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Pharmacology: Studies on its interaction with biological targets can provide insights into its potential therapeutic effects.

    Materials Science: Its unique structure may be explored for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the brain, potentially modulating their activity.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-fluorobenzamide: Similar structure but with a fluorine atom at the 4-position.

    N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide is unique due to the presence of the fluorine atom at the 3-position, which can influence its electronic properties and reactivity

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-18(2)13(14-7-4-8-20-14)10-17-15(19)11-5-3-6-12(16)9-11/h3-9,13H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQJXSIRZODHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=CC=C1)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.